1,4-Di-tert-butylbenzene (DTBB) is used as a model compound in scientific research to study the process of crystallization. Due to its well-defined structure and symmetrical nature, DTBB crystals exhibit various habits (shapes) depending on the solvent and crystallization conditions used. Researchers can study the factors influencing crystal habit by observing DTBB crystallization under different controlled environments. This information helps in understanding and predicting the crystallization behavior of other molecules, which is crucial in various fields, including drug discovery and materials science.Source: American Chemical Society (.pdf) "Crystallization of 1,4-Di-tert-butylbenzene from Solution": )
While DTBB is primarily used in crystallization studies, it also finds application in other areas of scientific research, such as:
1,4-Di-tert-butylbenzene is an organic compound with the chemical formula , characterized by a symmetrical structure where two tert-butyl groups are attached to the benzene ring at the para positions. This compound is also known by other names such as benzene, 1,4-bis(1,1-dimethylethyl)- and p-di-tert-butylbenzene. It has a molecular weight of approximately 190.32 g/mol and exhibits distinct physical properties: a melting point of about 79.5 °C and a boiling point of 238 °C .
DTBB doesn't possess a specific biological function or interact with biological systems in a well-defined way.
While specific biological activities of 1,4-di-tert-butylbenzene are not extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. Some studies suggest that certain derivatives can possess anti-inflammatory and antioxidant properties, although further research is required to establish any definitive biological effects for this specific compound.
1,4-Di-tert-butylbenzene can be synthesized through several methods:
Interaction studies involving 1,4-di-tert-butylbenzene focus primarily on its ability to form complexes with other molecules. For instance, it has been shown to interact with thiourea, forming stable inclusion complexes that can be used for product recovery in synthetic processes . Such studies help elucidate its behavior in various chemical environments and its potential applications in material science.
Several compounds share structural similarities with 1,4-di-tert-butylbenzene. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
tert-Butylbenzene | Contains one tert-butyl group; used as a solvent. | |
1,3-Di-tert-butylbenzene | Has tert-butyl groups at meta positions; different reactivity patterns. | |
p-Cymene | Contains a methyl group instead of tert-butyl; used in fragrances. | |
2,6-Di-tert-butylphenol | A phenolic compound used as an antioxidant; differs by having a hydroxyl group. |
1,4-Di-tert-butylbenzene is unique due to its symmetrical structure and the presence of two bulky tert-butyl groups at para positions on the benzene ring. This arrangement provides significant steric hindrance that influences its chemical reactivity and physical properties compared to its analogs. The compound’s ability to selectively crystallize under certain conditions further distinguishes it from similar compounds.
Environmental Hazard